

An In-depth Technical Guide to the Chemical Structure and Properties of Mesembranol

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Compound of Interest

Compound Name: Mesembranol

Cat. No.: B1196526

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Abstract: **Mesembranol** is a prominent psychoactive alkaloid isolated from *Sceletium tortuosum* (Kanna), a plant with a long history of traditional use in South Africa for mood elevation and stress relief.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of **Mesembranol**. Primarily recognized for its function as a serotonin reuptake inhibitor, **Mesembranol** is a subject of significant scientific interest for its potential therapeutic applications in treating anxiety and depression.^{[1][4][5]} This document details its molecular identifiers, summarizes its physical and chemical characteristics, and elucidates its mechanism of action. Furthermore, it outlines established experimental protocols for its extraction, synthesis, and analysis, supported by workflow diagrams to facilitate comprehension and replication in a research setting.

Chemical Structure and Identification

Mesembranol is a tricyclic alkaloid belonging to the 3a-aryl-cis-octahydroindole class, characterized by a complex structure with multiple chiral centers.^[1] Its specific stereochemistry is crucial for its biological activity. The definitive structural and identification parameters are summarized below.

Table 1: Chemical Identifiers for **Mesembranol**

Identifier	Value	Reference
IUPAC Name	(3aS,6R,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-3,4,5,6,7,7a-hexahydro-2H-indol-6-ol	[4][6][7]
CAS Number	23544-42-5	[4][6][7][8]
Molecular Formula	C ₁₇ H ₂₅ NO ₃	[4][6][7][8]
Canonical SMILES	CN1CC[C@]2([C@@H]1C--INVALID-LINK--O)C3=CC(=C(C=C3)OC)OC	[4][6]

| InChI Key | KPMLOZVRLWHOBN-COXVUDFISA-N |[\[4\]](#)[\[6\]](#)[\[7\]](#) |

Physicochemical Properties

Mesembranol typically presents as a crystalline solid with limited solubility in aqueous solutions but good solubility in various organic solvents.[\[1\]](#) Its stability is robust under standard laboratory conditions, though degradation can occur at extreme pH or temperatures.[\[1\]](#)

Table 2: Physical and Chemical Properties of **Mesembranol**

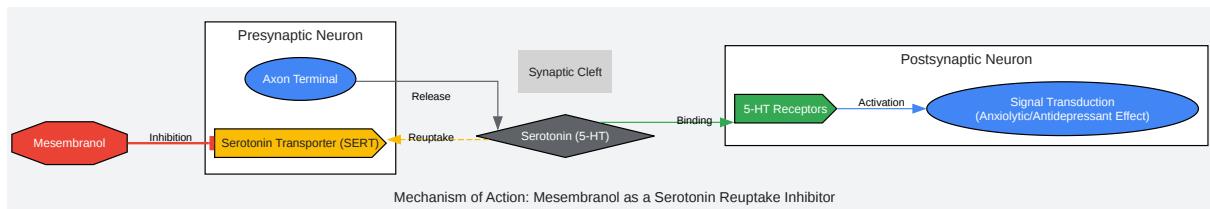
Property	Value	Reference
Molecular Weight	291.39 g/mol	[4] [8]
Appearance	White to off-white crystalline solid	[1]
Solubility	DMSO: 1-10 mg/mL (Sparingly soluble) Ethanol: 0.1-1 mg/mL (Slightly soluble) Water: Poorly soluble	[1] [7]
XLogP3-AA	2.4	[6] [9]
Hydrogen Bond Donor Count	1	[6] [9]
Hydrogen Bond Acceptor Count	4	[6] [9]

| Purity | >95% or ≥98% (Commercially available) |[\[4\]](#)[\[7\]](#) |

Pharmacological Properties and Mechanism of Action

The primary pharmacological activity of **Mesembranol** is the inhibition of the serotonin transporter (SERT).[\[5\]](#) By blocking SERT, **Mesembranol** prevents the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action increases the extracellular concentration of serotonin, enhancing its availability to bind with postsynaptic receptors and thereby modulating serotonergic neurotransmission.[\[1\]](#) This mechanism is analogous to that of Selective Serotonin Reuptake Inhibitors (SSRIs) used in the treatment of depression and anxiety.[\[5\]](#)[\[10\]](#) Studies have shown that **Mesembranol** exhibits significant anxiolytic-like effects, in some cases greater than other Sceletium alkaloids.[\[4\]](#)[\[5\]](#)

Emerging research also suggests **Mesembranol** may act as an antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, indicating potential applications in neurological disorders such as epilepsy.[\[5\]](#)



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Mesembranol inhibits the serotonin transporter (SERT).

Experimental Protocols

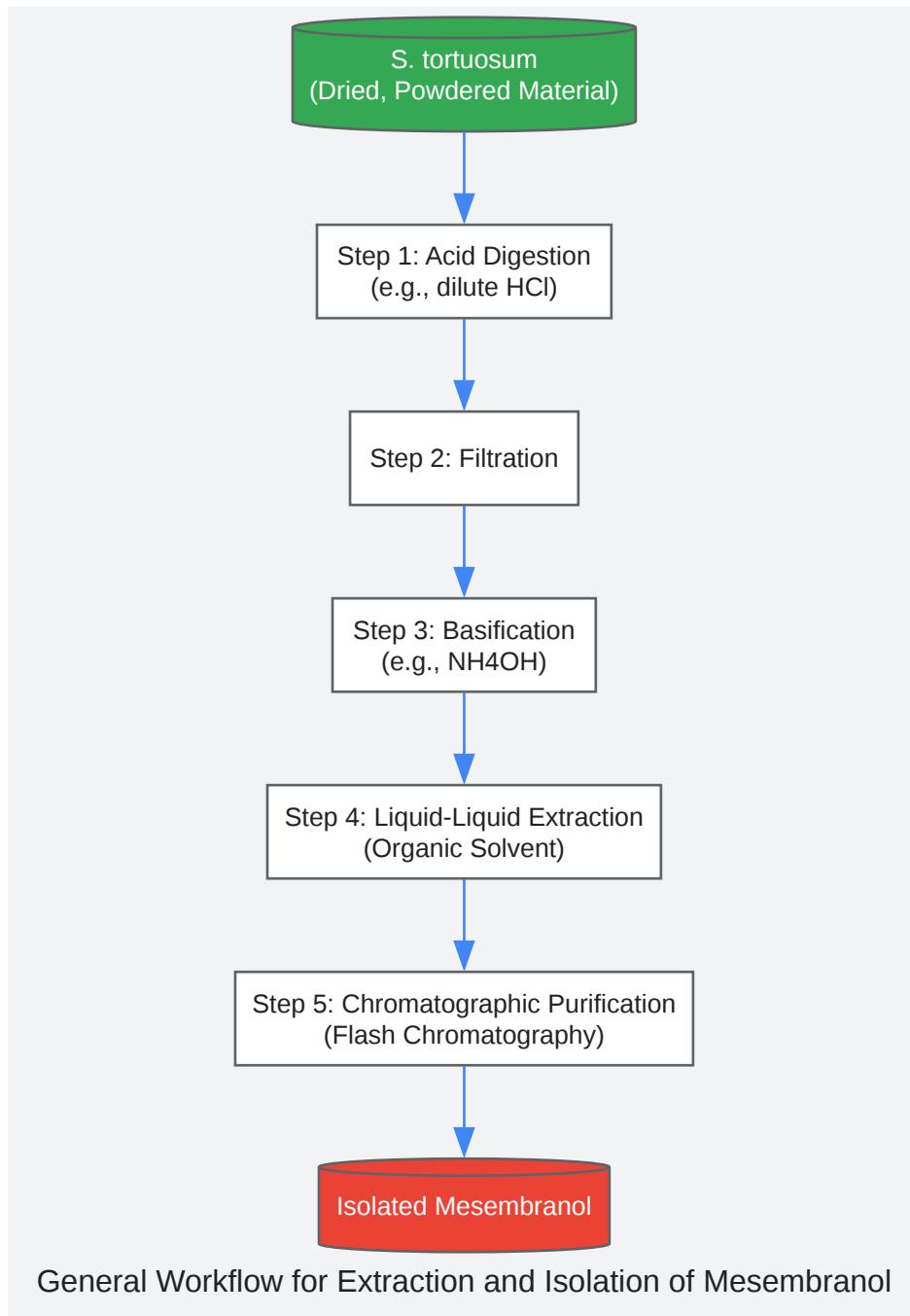
Extraction and Isolation from *Sceletium tortuosum*

The isolation of **Mesembranol** from plant material involves a multi-step process to separate the alkaloids from other plant constituents. An acid-base extraction is a common and effective method.[11]

Methodology:

- Maceration: Dried and powdered aerial parts of *S. tortuosum* are soaked in an acidic aqueous solution (e.g., dilute HCl) to protonate and solubilize the alkaloids.
- Filtration: The mixture is filtered to remove solid plant debris, yielding an acidic extract containing the alkaloids.
- Basification: The pH of the filtrate is raised with a base (e.g., NaOH or NH₄OH) to deprotonate the alkaloids, rendering them insoluble in water but soluble in organic solvents.
- Organic Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The alkaloids partition into the organic layer.

- Concentration: The organic fractions are combined, dried over an anhydrous salt (e.g., Na_2SO_4), and concentrated under reduced pressure to yield a crude alkaloid extract.
- Purification: The crude extract is subjected to flash chromatography or preparative HPLC to separate the individual alkaloids, including **Mesembranol**, based on their polarity.[\[10\]](#)



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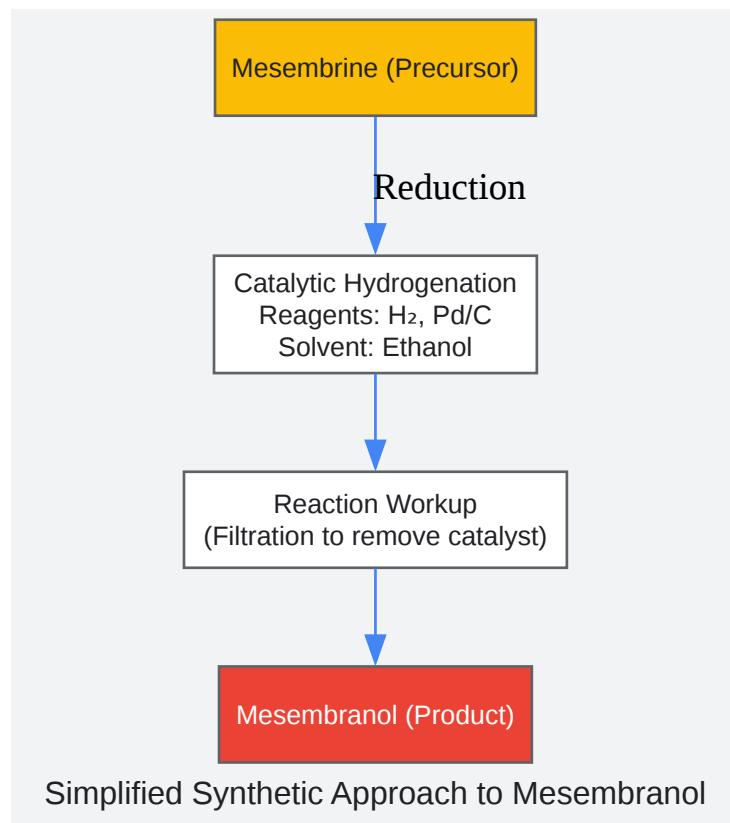
Workflow for **Mesembranol** extraction from plant material.

Chemical Synthesis

Mesembranol can be synthesized from its precursor, Mesembrine, which shares the same core structure. The primary transformation involves the reduction of the ketone group in Mesembrine to a hydroxyl group.

Methodology: Catalytic Hydrogenation

- Precursor: The synthesis starts with Mesembrine.
- Reaction: Mesembrine is dissolved in a suitable solvent (e.g., ethanol or methanol). A palladium catalyst, typically 10% palladium on carbon (Pd/C), is added.^[1]
- Hydrogenation: The reaction mixture is subjected to an atmosphere of hydrogen gas (H₂) at a controlled pressure and temperature. The catalyst facilitates the reduction of the C6-ketone of Mesembrine to the C6-hydroxyl group of **Mesembranol**.
- Workup: After the reaction is complete, the catalyst is removed by filtration (e.g., through Celite).
- Purification: The solvent is evaporated, and the resulting product is purified using standard techniques like recrystallization or column chromatography to yield pure **Mesembranol**.^[1]



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Synthetic route from Mesembrine to **Mesembranol**.

Analytical Characterization

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a highly sensitive and specific method for the identification and quantification of **Mesembranol** in complex matrices like plant extracts.

Table 3: Example UPLC-MS Protocol for **Mesembranol** Analysis

Parameter	Specification	Reference
Chromatography System	Waters Acquity UPLC-MS	[11]
Column	Acquity BEH C18 (150 mm × 2.1 mm, 1.7 µm)	[11]
Column Temperature	40 °C	[11]
Mobile Phase A	0.1% Ammonium Hydroxide in Water	[11]
Mobile Phase B	Acetonitrile	[11]
Detection	Mass Spectrometry (e.g., QTOF-MS)	[10] [11]
Ionization Mode	Electrospray Ionization Positive (ESI+)	[12]

| MS Detection | $[M+H]^+$ ion |[\[13\]](#) |

Conclusion

Mesembranol stands out as a key bioactive alkaloid from *Sceletium tortuosum* with well-defined structural and physicochemical properties. Its primary mechanism as a serotonin reuptake inhibitor provides a strong rationale for its observed anxiolytic and antidepressant activities. The detailed protocols for its extraction, synthesis, and analysis presented in this guide offer a foundation for researchers to further explore its pharmacological profile and potential for development into novel therapeutics for central nervous system disorders. Continued investigation is warranted to fully characterize its in-vivo activity, bioavailability, and safety profile in clinical settings.

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